An In-depth Technical Guide to 4-Fluoro-3-nitrobenzyl bromide
An In-depth Technical Guide to 4-Fluoro-3-nitrobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and spectral characterization of 4-Fluoro-3-nitrobenzyl bromide. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in understanding and utilizing this compound.
Core Chemical Properties
4-Fluoro-3-nitrobenzyl bromide is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂.[1][2] Its chemical structure consists of a benzene ring substituted with a bromoethyl group, a fluorine atom, and a nitro group at positions 1, 4, and 3 respectively.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of 4-Fluoro-3-nitrobenzyl bromide is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrFNO₂ | [1][2][3][4][5][6] |
| Molecular Weight | 234.02 g/mol | [1][2][3] |
| CAS Number | 15017-52-4 | [1][2][3][4][5] |
| Melting Point | 84-86 °C | [3] |
| Boiling Point | 317.4 °C at 760 mmHg | |
| Density | 1.733 g/cm³ (Predicted) | |
| Appearance | Pale yellow solid | [3][4] |
| Solubility | No explicit data available. Generally, benzyl halides are soluble in organic solvents like ether, ethyl acetate, and dichloromethane. |
Synthesis and Experimental Protocols
The synthesis of 4-Fluoro-3-nitrobenzyl bromide is typically achieved through the bromination of 4-fluoro-3-nitrobenzyl alcohol. A general experimental protocol is outlined below.
Synthesis of 4-Fluoro-3-nitrobenzyl bromide from 4-Fluoro-3-nitrobenzyl alcohol[3][4]
Materials:
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4-Fluoro-3-nitrobenzyl alcohol
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Phosphorus tribromide (PBr₃)
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Anhydrous diethyl ether
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Saturated brine solution
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Petroleum ether
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Ethyl acetate
Procedure:
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A solution of 4-fluoro-3-nitrobenzyl alcohol (1.0 equivalent) in anhydrous diethyl ether is prepared in a dry reaction flask.
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Phosphorus tribromide (approximately 0.5 equivalents) is added dropwise to the solution at room temperature.
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The reaction mixture is stirred at room temperature for about 1 hour, or until the reaction is complete as monitored by a suitable technique (e.g., TLC).
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Upon completion, the reaction is carefully quenched by the addition of water.
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The aqueous mixture is extracted multiple times with ethyl acetate.
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The combined organic extracts are washed sequentially with saturated sodium bicarbonate solution and saturated brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude 4-fluoro-3-nitrobenzyl bromide is purified by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.
Workflow Diagram:
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of synthesized 4-Fluoro-3-nitrobenzyl bromide can be confirmed by ¹H NMR spectroscopy.
Experimental Data: A ¹H NMR spectrum was recorded on a 270 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[4] The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
¹H NMR Data (270 MHz, CDCl₃): [4]
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δ 8.10 (dd, 1H, J = 7.1, 2.2 Hz)
-
δ 7.67 (m, 1H)
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δ 7.29 (dd, 1H, J = 10.7, 8.6 Hz)
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δ 4.49 (s, 2H)
General Experimental Protocol for NMR Spectroscopy: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is then acquired on an NMR spectrometer. Standard parameters for a ¹H NMR experiment are typically used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While specific experimental protocols for IR and MS for 4-Fluoro-3-nitrobenzyl bromide are not detailed in the searched literature, general procedures can be outlined.
General Protocol for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy: A small amount of the solid sample is placed directly on the ATR crystal of the FTIR spectrometer. The spectrum is then recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
General Protocol for Mass Spectrometry: The sample can be introduced into the mass spectrometer via various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Role in Drug Discovery and Development
Currently, there is a lack of specific information in the public domain detailing the direct biological activity or applications of 4-Fluoro-3-nitrobenzyl bromide in drug development. However, its structural motifs suggest potential as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.
The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group can be a precursor to an amino group, which is a key functional group in many biologically active compounds. The benzyl bromide moiety is a reactive handle that allows for the attachment of this scaffold to other molecules of interest.
While no specific signaling pathways involving 4-Fluoro-3-nitrobenzyl bromide have been identified, it is plausible that derivatives of this compound could be designed to target a wide range of biological macromolecules, including enzymes and receptors, depending on the other functionalities introduced into the molecule. Researchers may find this compound to be a useful building block for creating libraries of novel compounds for screening in various disease models.
Logical Relationship Diagram:
